molecular formula C16H14BrN5O2S B12216303 5-bromo-2-(ethylsulfanyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]pyrimidine-4-carboxamide

5-bromo-2-(ethylsulfanyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]pyrimidine-4-carboxamide

Cat. No.: B12216303
M. Wt: 420.3 g/mol
InChI Key: QZOMHEISGTVXHM-UHFFFAOYSA-N
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Description

5-bromo-2-(ethylsulfanyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]pyrimidine-4-carboxamide is a complex organic compound that features a pyrimidine core substituted with a bromine atom, an ethylsulfanyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(ethylsulfanyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]pyrimidine-4-carboxamide typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines.

    Introduction of the Ethylsulfanyl Group: This step involves the substitution of a suitable leaving group with an ethylsulfanyl group, often using ethylthiol and a base.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through amidation reactions using appropriate amines and coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, alkoxides, often in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of the oxadiazole ring and the ethylsulfanyl group could allow it to form specific interactions with proteins or nucleic acids, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-(methylsulfanyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]pyrimidine-4-carboxamide
  • 5-bromo-2-(ethylsulfanyl)-4-pyrimidinecarboxylate
  • 5-bromo-4-(4-methylphenyl)pyrimidine

Uniqueness

The unique combination of the bromine atom, ethylsulfanyl group, and oxadiazole ring in 5-bromo-2-(ethylsulfanyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]pyrimidine-4-carboxamide distinguishes it from similar compounds. This unique structure may confer specific properties, such as enhanced binding affinity to biological targets or improved stability under certain conditions.

Properties

Molecular Formula

C16H14BrN5O2S

Molecular Weight

420.3 g/mol

IUPAC Name

5-bromo-2-ethylsulfanyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]pyrimidine-4-carboxamide

InChI

InChI=1S/C16H14BrN5O2S/c1-3-25-16-18-8-11(17)13(19-16)15(23)20-14-12(21-24-22-14)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,20,22,23)

InChI Key

QZOMHEISGTVXHM-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)NC2=NON=C2C3=CC=C(C=C3)C)Br

Origin of Product

United States

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